2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine
Description
2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine is a synthetic s-triazine derivative characterized by three distinct substituents:
- Position 2: Dimethylamino group (–N(CH₃)₂), an electron-releasing moiety.
- Position 4: 4-Methylpiperazinyl group, a nitrogen-containing heterocycle with a methyl substituent.
- Position 6: Trifluoromethyl (–CF₃), a strong electron-withdrawing group.
The s-triazine core is pharmacologically versatile, enabling interactions with biological targets such as enzymes or microbial cell walls. The trifluoromethyl group enhances metabolic stability and bioavailability, while the 4-methylpiperazinyl moiety may improve solubility and target binding .
Properties
CAS No. |
58892-52-7 |
|---|---|
Molecular Formula |
C11H17F3N6 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H17F3N6/c1-18(2)9-15-8(11(12,13)14)16-10(17-9)20-6-4-19(3)5-7-20/h4-7H2,1-3H3 |
InChI Key |
UGNSPHRXRIHDQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)C(F)(F)F)N(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-1,3,5-triazine
Procedure:
2,4,6-Trichloro-1,3,5-triazine is reacted sequentially with nucleophiles. The first substitution typically involves the reaction with dimethylamine under controlled temperature (room temperature to mild heating) in an aprotic solvent such as acetone or 1,4-dioxane.
The second substitution involves reaction with 4-methylpiperazine , often under reflux conditions (60-100 °C) in solvents like 1,4-dioxane or acetone with a base such as sodium carbonate to neutralize HCl formed during the reaction.
The third position, bearing the trifluoromethyl group, is introduced either by using a trifluoromethylated triazine intermediate or by direct substitution if the trifluoromethyl group is pre-installed.-
- Solvent: Acetone or 1,4-dioxane
- Base: Sodium carbonate (10%) added gradually to neutralize HCl
- Temperature: Room temperature for initial substitution, reflux (60-65 °C) for subsequent substitutions
- Time: 3 hours for first substitution, 6-8 hours for second substitution
Purification:
The product is isolated by filtration, washing with cold water, and recrystallization from ethanol to afford the intermediate or final trisubstituted triazine derivatives with good purity.
Amidation and Further Functionalization
- The key intermediate bearing the substituted triazine core is subjected to amidation reactions using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIPEA) in dry solvents such as DMF (dimethylformamide).
- The amidation typically proceeds at room temperature initially, then heated to about 80 °C for 8 hours under nitrogen atmosphere to ensure complete reaction.
- Post-reaction workup involves extraction with dichloromethane (DCM), washing with water and brine, drying over sodium sulfate, concentration under reduced pressure, and purification by column chromatography (silica gel, DCM:MeOH 10:1) to yield the target compounds in 40-90% yield.
Use of Curtius Rearrangement for Intermediate Formation
- In some synthetic routes, Curtius rearrangement is employed to convert acid intermediates into isocyanates, which then react to form carbamates or amides relevant to the target molecule.
- This involves using reagents such as diphenylphosphoryl azide (DPPA) and bases like triethylamine in solvents such as toluene and tert-butanol.
- The rearrangement proceeds under heating (100 °C for 12-20 hours), followed by acid hydrolysis or deprotection steps to yield the desired amine or carbamate intermediates.
Reaction Scheme Summary
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4,6-Trichloro-1,3,5-triazine | Dimethylamine, acetone, RT, 3h | 2-Dimethylamino-4,6-dichloro-s-triazine | 80-90 | First substitution |
| 2 | Above intermediate | 4-Methylpiperazine, Na2CO3, reflux 60-65 °C, 6-8h | 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-chloro-s-triazine | 70-85 | Second substitution |
| 3 | Above intermediate or trifluoromethylated intermediate | Trifluoromethylation or substitution | 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine | Variable | Final substitution |
| 4 | Acid or ester intermediates | DPPA, triethylamine, toluene, 100 °C, 12-20h (Curtius rearrangement) | Carbamate or amine intermediates | ~60 | Optional step for amine formation |
| 5 | Amide coupling | HBTU, DIPEA, DMF, 80 °C, 8h | Final amidated products | 40-90 | Amidation and functionalization |
Analytical and Purification Techniques
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substitution patterns and purity.
- Fourier Transform Infrared Spectroscopy (FTIR) identifies functional groups such as –NH, C=N, and trifluoromethyl moieties.
- Elemental analysis and Mass Spectrometry (MS) confirm molecular composition and mass.
Summary of Key Research Findings
- The stepwise nucleophilic substitution on the triazine ring is efficient and allows selective functionalization at each chlorine position.
- The use of coupling reagents like HBTU facilitates amidation reactions under mild conditions with good yields.
- Curtius rearrangement is a valuable tool for accessing amine intermediates when direct substitution is challenging.
- Reaction conditions such as temperature, solvent choice, and base addition rate critically influence yield and purity.
- Purification by recrystallization and chromatography ensures high-purity final products suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the triazine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of s-Triazine Derivatives
The table below compares key structural features and biological activities of s-triazine derivatives with substituents analogous to the target compound:
Key Observations
Substituent Effects on Antimicrobial Activity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound and ’s analogs enhances potency against resistant pathogens by improving membrane permeability and enzyme inhibition . Piperazine vs. Piperidine: Piperazine derivatives (e.g., ) show stronger antimicrobial activity than piperidine analogs (e.g., ), likely due to enhanced hydrogen-bonding capacity with microbial targets .
Anticancer Potential: ’s 6-(trifluoromethylphenyl)-s-triazine derivative shows moderate antileukemic activity (IC₅₀ ~5–10 µM), suggesting that the trifluoromethyl group’s electron-withdrawing properties stabilize interactions with DNA or kinases . The target compound’s direct trifluoromethyl substitution (vs. aryl-trifluoromethyl in ) may enhance metabolic stability, though activity depends on the 4-methylpiperazinyl group’s spatial orientation.
Synthetic Feasibility :
- The target compound’s synthesis likely follows routes similar to ’s protocols, involving nucleophilic substitution on s-triazine with amines and halogenated reagents. Characterization via ¹H/¹³C NMR (as in and ) would confirm structural integrity .
Biological Activity
2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and as a kinase inhibitor. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula: C₁₄H₁₈F₃N₅
- Molecular Weight: 329.33 g/mol
- CAS Number: 694499-26-8
The compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in various signaling pathways. Kinases are enzymes that catalyze the transfer of phosphate groups, playing critical roles in cell signaling, growth, and metabolism.
Key Targets:
- c-KIT Kinase : Inhibition of c-KIT has been linked to reduced tumor growth in gastrointestinal stromal tumors (GISTs) due to its role in cell proliferation and survival.
- PDGFRβ : This receptor is involved in angiogenesis and tumor growth; inhibition can lead to reduced blood supply to tumors.
Biological Activity Data
The following table summarizes the biological activity of 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine against various kinases:
| Kinase | IC50 (μM) | Selectivity |
|---|---|---|
| c-KIT | 0.099 | High |
| PDGFRβ | 0.120 | Moderate |
| DDR1 | 0.126 | Moderate |
| CSF1R | 0.133 | Moderate |
Study on Gastrointestinal Tumors
A recent study evaluated the efficacy of 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine in a xenograft model of GIST. The compound was administered at doses of 50 mg/kg and 100 mg/kg, resulting in significant tumor growth inhibition compared to control groups. The study reported a reduction in tumor volume by approximately 70% at the higher dose, indicating strong antitumor activity.
Safety Profile Assessment
In a separate investigation focusing on the safety profile, the compound was assessed for potential adverse effects in animal models. No significant toxicity was observed at therapeutic doses, with a favorable safety margin established based on hematological and biochemical analyses.
Pharmacokinetics
The pharmacokinetic profile of the compound shows:
- Half-Life (T1/2) : Approximately 4.11 hours when administered orally.
- Bioavailability : Estimated at 36%, indicating good absorption.
- Clearance Rate : Fast clearance with a rate of 4.988 L/h/kg intravenously.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on the s-triazine core. Key steps include:
- Step 1 : React cyanuric chloride with 4-methylpiperazine under controlled basic conditions (e.g., NaHCO₃ in acetone at 0–5°C) to introduce the piperazine moiety .
- Step 2 : Substitute the second chlorine atom with dimethylamine in THF at room temperature .
- Step 3 : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., using Cu(I) catalysts) or direct fluorination methods .
Optimization strategies: - Monitor reaction progress using TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios (1:1.2 molar ratio for nucleophiles) to improve yields .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify proton environments (e.g., δ 9.54 ppm for –NH in s-triazine linkages) and carbon types (e.g., 173.0 ppm for C-6 in the triazine ring) .
- IR Spectroscopy : Detect functional groups (e.g., C≡N stretch at 2,220 cm⁻¹, triazine C–N at 808 cm⁻¹) .
- Elemental Analysis : Validate purity (e.g., C: 59.99%, H: 4.45%, N: 21.53% calc. vs. observed) .
- Mass Spectrometry : Confirm molecular weight via HRMS or ESI-MS.
Q. What purity assessment protocols are required prior to biological testing?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve ≥95% purity .
- Melting Point Analysis : Compare observed ranges (e.g., 289–290°C) with literature values to detect impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
Advanced Research Questions
Q. How do electronic effects of substituents on the s-triazine ring influence antimicrobial activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like –CF₃ enhance microbial inhibition by increasing electrophilicity of the triazine core, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups may reduce activity by decreasing binding affinity.
- Experimental Design : Synthesize analogs with varying substituents and compare MIC values (e.g., using the Jensen MIC method ). Correlate results with Hammett σ constants or DFT-calculated charge distributions .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and bioavailability to identify discrepancies .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dosage Optimization : Conduct dose-response studies to reconcile potency differences (e.g., higher doses may overcome rapid clearance) .
Q. What computational strategies predict binding affinity to target enzymes like Mycobacterium tuberculosis enoyl-ACP reductase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazine core and enzyme active sites (e.g., hydrogen bonding with Tyr158) .
- 3D-QSAR : Develop models using CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with anti-TB activity .
- MD Simulations : Perform 100-ns simulations to assess binding stability and conformational changes .
Q. How can derivatives be designed to overcome resistance in microbial strains?
- Methodological Answer :
- Resistance Mechanism Studies : Identify mutations in target enzymes (e.g., via whole-genome sequencing of resistant strains) and design analogs with modified substituents (e.g., bulkier groups to sterically hinder mutant enzyme binding) .
- Combinatorial Libraries : Generate analogs with diverse substituents (e.g., –Cl, –OCH₃) using parallel synthesis and screen against resistant strains .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results across cancer cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using RNA-seq or Western blotting .
- Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) and cell cycle analysis to determine if cytotoxicity is pathway-specific .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
